molecular formula C25H19NO4S2 B608187 JHN76359 CAS No. 1715076-35-9

JHN76359

Cat. No.: B608187
CAS No.: 1715076-35-9
M. Wt: 461.55
InChI Key: JZFBPGPPIJBVMI-HMAPJEAMSA-N
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Description

JHN76359 (CAS 36404-89-4) is a heterocyclic compound with the molecular formula C₆H₅NO₂ and a molecular weight of 123.11 g/mol. Key properties include:

  • High polarity due to its nitro and aldehyde functional groups.
  • Solubility: 13.7 mg/mL (0.111 mol/L), classified as "very soluble" in aqueous solutions.
  • Skin permeability: Log Kp = -7.14 cm/s, indicating low dermal absorption.
  • Synthetic route: Prepared via a copper(I)-catalyzed reaction involving 8-hydroxyquinoline, potassium carbonate, and dimethyl sulfoxide (DMSO) at 130°C under inert conditions.

This compound is structurally characterized by a 2-oxo-1,2-dihydropyridine core with a 3-carbaldehyde substituent, making it a candidate for catalysis and pharmaceutical intermediate applications.

Properties

CAS No.

1715076-35-9

Molecular Formula

C25H19NO4S2

Molecular Weight

461.55

IUPAC Name

(Z)-4-((4-((4-Oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid

InChI

InChI=1S/C25H19NO4S2/c1-16-4-2-3-5-21(16)26-23(27)22(32-25(26)31)14-17-8-12-20(13-9-17)30-15-18-6-10-19(11-7-18)24(28)29/h2-14H,15H2,1H3,(H,28,29)/b22-14-

InChI Key

JZFBPGPPIJBVMI-HMAPJEAMSA-N

SMILES

O=C(O)C1=CC=C(COC2=CC=C(/C=C(SC(N3C4=CC=CC=C4C)=S)/C3=O)C=C2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Slingshot inhibitor D3;  JHN76359;  JHN-76359;  JHN 76359; 

Origin of Product

United States

Comparison with Similar Compounds

Compound A: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

  • CAS: Not explicitly provided (similarity score: 0.95 to JHN76359).
  • Molecular formula: C₇H₇NO₂ (additional methyl group at the 1-position).
  • Molecular weight : 137.14 g/mol.
  • Synthetic accessibility: Requires additional methylation steps, increasing synthetic complexity.

Compound B: 6-Oxo-1,6-dihydropyridine-3-carbaldehyde

  • CAS: Not explicitly provided (similarity score: 0.66 to this compound).
  • Molecular formula: C₆H₅NO₂ (identical to this compound).
  • Molecular weight : 123.11 g/mol.
  • Key differences :
    • Positional isomerism: The oxo group is at the 6-position instead of the 2-position, altering electronic distribution.
    • Polarity : Higher TPSA (total polar surface area) due to the shifted oxo group, affecting bioavailability.
    • Synthetic route : May involve alternative catalysts or reaction conditions to achieve regioselectivity.

Data Table: Comparative Analysis

Property This compound Compound A Compound B
CAS No. 36404-89-4 N/A N/A
Molecular Formula C₆H₅NO₂ C₇H₇NO₂ C₆H₅NO₂
Molecular Weight (g/mol) 123.11 137.14 123.11
Solubility (mg/mL) 13.7 Not reported Not reported
Log Kp (Skin Permeability) -7.14 Likely lower Likely similar
Synthetic Complexity Moderate High (additional methylation) Moderate
Key Functional Groups 2-oxo, 3-carbaldehyde 1-methyl, 2-oxo, 4-carbaldehyde 6-oxo, 3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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